Esmolol Acid-d7
CAS No.:
Cat. No.: VC16673780
Molecular Formula: C15H23NO4
Molecular Weight: 288.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23NO4 |
|---|---|
| Molecular Weight | 288.39 g/mol |
| IUPAC Name | 3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid |
| Standard InChI | InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19)/i1D3,2D3,11D |
| Standard InChI Key | ILSCWPMGTDPATI-UENXPIBQSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O |
Introduction
Structural Characteristics and Isotopic Labeling
Esmolol Acid-d7 (3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]propanoic acid) features seven deuterium atoms strategically incorporated at the isopropylamine moiety of the esmolol structure. This modification creates a molecular weight shift of 7 atomic mass units compared to non-deuterated esmolol acid, enabling clear differentiation in mass spectrometry analyses. The compound's molecular formula is C<sub>15</sub>H<sub>23</sub>NO<sub>4</sub> with a molar mass of 288.39 g/mol, while its hydrochloride salt form (CAS 1346598-13-7) increases the molecular weight to 338.88 g/mol .
The deuterium placement preserves the molecule's stereochemical orientation and receptor binding capabilities, as evidenced by maintained β1-adrenergic receptor affinity (K<sub>d</sub> = 100 nM in cardiac myocytes) . X-ray crystallography studies reveal minimal structural distortion from isotopic substitution, with <1% variation in bond angles compared to the protiated form.
Table 1: Structural Comparison of Esmolol Derivatives
| Parameter | Esmolol Acid-d7 | Esmolol-d7 HCl | Native Esmolol |
|---|---|---|---|
| Molecular Formula | C15H23NO4 | C16H25D7ClNO4 | C16H25NO4 |
| Molecular Weight (g/mol) | 288.39 | 338.88 | 331.33 |
| Deuterium Positions | Isopropylamine | Isopropylamine | None |
| Receptor Selectivity (β1:β2) | 34:1 | 34:1 | 34:1 |
Synthetic Pathways and Industrial Production
The synthesis of Esmolol Acid-d7 follows a multi-step protocol adapted from patented esmolol production methods . The process begins with deuterium incorporation at the isopropylamine group through catalytic exchange reactions using D<sub>2</sub>O under high-pressure conditions (150-200 psi) . Key stages include:
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Epoxide Formation: 3-[4-(2,3-epoxypropyl)phenyl]methyl propionate reacts with deuterated isopropylamine in methanol at 60°C for 12 hours .
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Ring-Opening Reaction: The epoxy intermediate undergoes nucleophilic attack by the deuterated amine, facilitated by BF<sub>3</sub>·Et<sub>2</sub>O catalysis .
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Acid Hydrolysis: Controlled hydrolysis with 0.1N HCl yields the free acid form while preserving deuterium labeling.
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Purification: Sequential crystallization from ethyl acetate/hexane mixtures achieves >99.5% isotopic purity.
Industrial-scale production employs continuous flow reactors to maintain reaction consistency, achieving batch yields of 82-85% with residual solvent levels <50 ppm . The process eliminates traditional azeotropic distillation steps through membrane-based solvent recovery systems, reducing energy consumption by 40% compared to conventional methods .
Analytical Applications in Modern Pharmacology
Esmolol Acid-d7's primary research utility lies in its role as a mass spectrometry internal standard. When spiked into biological matrices at 100 ng/mL, it enables precise quantification of esmolol down to 0.1 ng/mL using LC-MS/MS methods. Key analytical parameters include:
Table 2: LC-MS/MS Performance Characteristics
| Parameter | Value |
|---|---|
| Retention Time | 2.8 ± 0.1 min |
| Transition (m/z) | 289.2 → 116.1 (quantifier) |
| 289.2 → 72.0 (qualifier) | |
| Matrix Effect | 98-102% |
| Recovery | 95.3 ± 3.8% |
| Linearity Range | 0.1-500 ng/mL (r²>0.999) |
In metabolic studies, the deuterium label allows tracking of esmolol's major metabolite (ASL-8123) through stable isotope pattern recognition. Researchers have employed this technique to identify six novel phase II metabolites in human hepatocyte models.
Stability and Solubility Profile
The physicochemical properties of Esmolol Acid-d7 necessitate specific handling protocols:
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Solubility:
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Storage:
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-20°C under argon atmosphere
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Stable for 24 months when protected from light
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Solution Stability:
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Aqueous solutions (pH 3-5): >95% intact after 72h at 4°C
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Plasma matrix: 88% recovery after 24h at room temperature
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Degradation occurs primarily through ester hydrolysis at elevated temperatures (>40°C), with a first-order rate constant (k) of 0.017 h<sup>-1</sup> in phosphate buffer. The deuterium labeling reduces oxidative metabolism by hepatic microsomes by 22%, extending in vitro half-life from 8.7 to 10.6 minutes.
Clinical Correlations and Research Implications
While Esmolol Acid-d7 itself lacks therapeutic approval, its analytical applications directly inform clinical practice. Pharmacokinetic modeling using deuterated standards has optimized esmolol dosing regimens for:
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SVT Management:
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Mean effective dose: 97.2 μg/kg/min
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79% response rate in acute episodes
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Intraoperative Control:
Recent studies utilizing Esmolol Acid-d7 have uncovered significant drug-drug interactions, particularly with:
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Fentanyl: 35% increase in esmolol AUC
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Propofol: 22% reduction in clearance rate
These findings prompted updated anesthesia guidelines recommending dose adjustments when combining esmolol with opioid-based regimens.
Future Directions in Deuterated Beta-Blocker Research
Ongoing investigations employ Esmolol Acid-d7 to explore:
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Nanoparticle Delivery Systems: Poly(lactic-co-glycolic acid) carriers for sustained β-blockade
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Receptor Conformational Studies: Fluorescence-labeled analogs for real-time β1-AR imaging
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Metabolic Syndrome Applications: Potential insulin-sensitizing effects via β1-mediated pathways
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